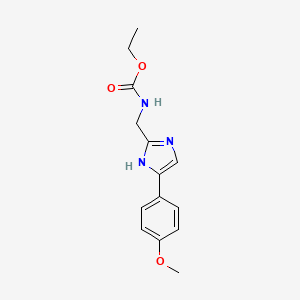

ethyl ((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a carbamate ester, which is a type of organic compound that is derived from carbamic acid . The molecular formula of this compound is C11H15NO3 . It is used for research purposes .

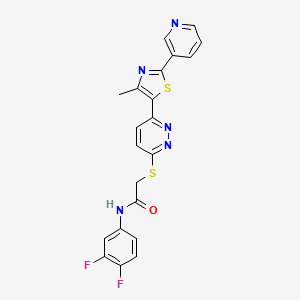

Molecular Structure Analysis

The molecular structure of this compound consists of an ethyl group attached to a carbamate group, which is in turn attached to a 4-methoxyphenyl group . The molecular weight of this compound is 209.24 .Scientific Research Applications

Antimitotic Agents and Biological Activity

Ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate and its derivatives have been investigated for their biological activities, particularly as antimitotic agents. Studies have demonstrated the significance of stereochemistry in the biological potency of these compounds, with certain isomers showing enhanced activity in various biological systems. These findings suggest potential applications in cancer research and treatment strategies (Temple & Rener, 1992).

Synthesis and Antimicrobial Activity

Research into the synthesis of lignan conjugates via cyclopropanation has revealed compounds with notable antimicrobial and antioxidant properties. This synthesis pathway has been explored for creating new compounds with significant biological activity, indicating potential applications in developing antimicrobial and antioxidant agents (Raghavendra et al., 2016).

Carcinogenicity of Alcoholic Beverages

The carcinogenic potential of ethyl carbamate (urethane), a contaminant in fermented foods and beverages, has been assessed, highlighting the importance of monitoring and controlling its presence in consumables to mitigate public health risks (Baan et al., 2007).

Electrophilic Substitution Reactions

Ethyl 1-benzenesulfonyl-2-bromomethyl-5-methoxyindole-3-carboxylate has been utilized in the synthesis of benzocarbazoloquinones, involving oxidative cyclization. This research underscores the compound's utility in organic synthesis, particularly in constructing complex heterocyclic structures (Rajeswaran & Srinivasan, 1994).

Directed Lithiation and Synthesis

Directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and related compounds has been explored for the synthesis of various substituted products, demonstrating the versatility of these compounds in synthetic organic chemistry (Smith, El‐Hiti, & Alshammari, 2013).

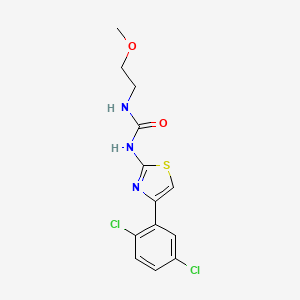

Schiff Base Ligands and Antimicrobial Activity

The synthesis and characterization of imino-4-methoxyphenol thiazole-derived Schiff base ligands have revealed moderate antimicrobial activity against selected bacterial and fungal species, indicating potential applications in developing new antimicrobial agents (Vinusha et al., 2015).

properties

IUPAC Name |

ethyl N-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c1-3-20-14(18)16-9-13-15-8-12(17-13)10-4-6-11(19-2)7-5-10/h4-8H,3,9H2,1-2H3,(H,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXYBFDOBOUHRNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCC1=NC=C(N1)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl ((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2565927.png)

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2565936.png)

![3-(2-Chlorophenyl)-1-(furan-2-ylmethyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2565939.png)

![3-(4-Chlorobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2565943.png)

![5-ethyl-13-(furan-2-carbonyl)benzofuro[2',3':5,6]pyrimido[2,1-a]isoindol-6(5H)-one](/img/no-structure.png)

![3-Piperidin-3-yl-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine dihydrochloride](/img/structure/B2565946.png)